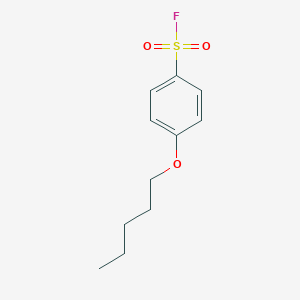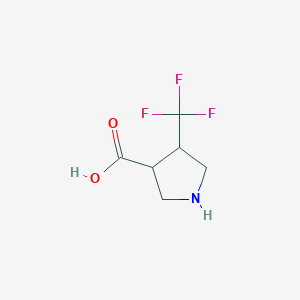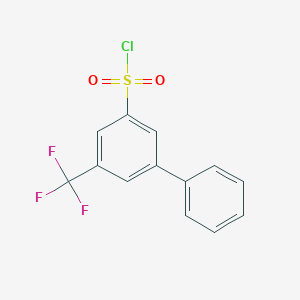
4-Methyl-2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H7F3N2O2. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at position 4 and a trifluoroethyl group at position 2, along with a carboxylic acid group at position 5. It is a solid at room temperature and is used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methylpyrimidine with 2,2,2-trifluoroethylamine followed by hydrolysis can yield the desired compound . The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-Methyl-2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another similar compound with a trifluoromethyl group and a carboxylic acid group on a pyridine ring.
Uniqueness
4-Methyl-2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both a trifluoroethyl group and a carboxylic acid group on a pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7F3N2O2 |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
4-methyl-2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-5(7(14)15)3-12-6(13-4)2-8(9,10)11/h3H,2H2,1H3,(H,14,15) |
Clé InChI |
UQMKZNCCDIZQNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C(=O)O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


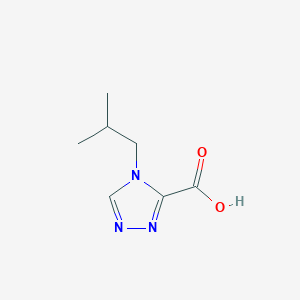
![N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13237654.png)
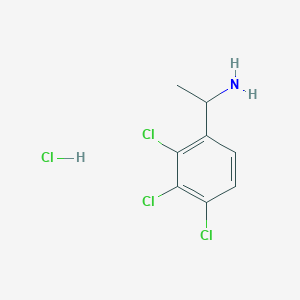
![[4-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B13237670.png)
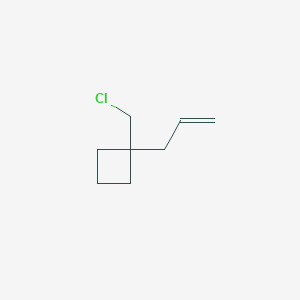
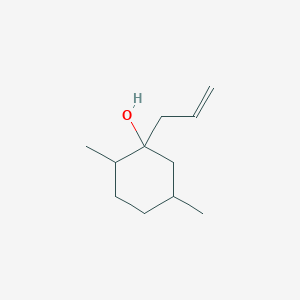

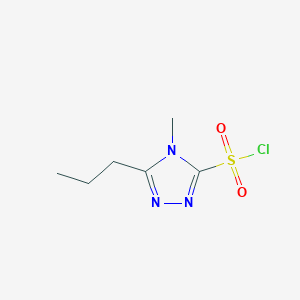
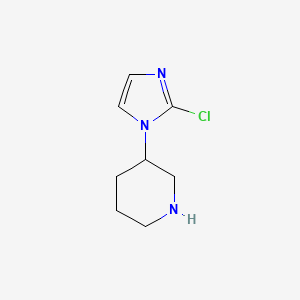
![[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
![N-[(3-bromophenyl)methyl]thian-4-amine](/img/structure/B13237726.png)
